molecular formula C16H17FN4OS B12170450 5-fluoro-1-methyl-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1H-indole-2-carboxamide

5-fluoro-1-methyl-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1H-indole-2-carboxamide

Cat. No.: B12170450
M. Wt: 332.4 g/mol
InChI Key: DOOYJRNVGARQCE-UHFFFAOYSA-N
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Description

5-fluoro-1-methyl-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1H-indole-2-carboxamide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are commonly found in natural products and pharmaceuticals . This compound features a unique combination of a fluorine atom, a methyl group, and a thiadiazole ring, making it a subject of interest in medicinal chemistry and drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-fluoro-1-methyl-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1H-indole-2-carboxamide typically involves multiple steps, including the formation of the indole core, introduction of the fluorine atom, and attachment of the thiadiazole ring. One common method involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions to form the indole core .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions to increase yield, and implementing purification techniques to ensure the final product’s purity .

Chemical Reactions Analysis

Types of Reactions

5-fluoro-1-methyl-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1H-indole-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

5-fluoro-1-methyl-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1H-indole-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-fluoro-1-methyl-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1H-indole-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites . The exact pathways and molecular targets depend on the specific biological context and the compound’s structural features .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-fluoro-1-methyl-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1H-indole-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorine atom enhances its metabolic stability, while the thiadiazole ring contributes to its biological activity .

Properties

Molecular Formula

C16H17FN4OS

Molecular Weight

332.4 g/mol

IUPAC Name

5-fluoro-1-methyl-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]indole-2-carboxamide

InChI

InChI=1S/C16H17FN4OS/c1-9(2)6-14-19-20-16(23-14)18-15(22)13-8-10-7-11(17)4-5-12(10)21(13)3/h4-5,7-9H,6H2,1-3H3,(H,18,20,22)

InChI Key

DOOYJRNVGARQCE-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=NN=C(S1)NC(=O)C2=CC3=C(N2C)C=CC(=C3)F

Origin of Product

United States

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